molecular formula C21H16N2O2 B12455280 3-(3-Methoxyphenyl)-2-phenylquinazolin-4-one

3-(3-Methoxyphenyl)-2-phenylquinazolin-4-one

Cat. No.: B12455280
M. Wt: 328.4 g/mol
InChI Key: KCHIHPANGZZJOC-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-2-phenylquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique structural features and promising pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxyphenyl)-2-phenylquinazolin-4-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method includes the reaction of 3-methoxybenzaldehyde with 2-aminobenzophenone in the presence of a catalyst such as acetic acid under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the quinazolinone core.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is tailored to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Methoxyphenyl)-2-phenylquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 3-hydroxyphenyl derivatives.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products:

    Oxidation: 3-(3-Hydroxyphenyl)-2-phenylquinazolin-4-one.

    Reduction: 3-(3-Methoxyphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one.

    Substitution: Various substituted derivatives depending on the specific reaction.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-2-phenylquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Comparison: Compared to other quinazolinone derivatives, 3-(3-Methoxyphenyl)-2-phenylquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxy group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the phenyl group at the 2-position may contribute to its binding affinity and specificity towards certain enzymes and receptors.

Properties

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

3-(3-methoxyphenyl)-2-phenylquinazolin-4-one

InChI

InChI=1S/C21H16N2O2/c1-25-17-11-7-10-16(14-17)23-20(15-8-3-2-4-9-15)22-19-13-6-5-12-18(19)21(23)24/h2-14H,1H3

InChI Key

KCHIHPANGZZJOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

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